1-Methylcyclopentanol

Catalog No.
S793987
CAS No.
1462-03-9
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylcyclopentanol

CAS Number

1462-03-9

Product Name

1-Methylcyclopentanol

IUPAC Name

1-methylcyclopentan-1-ol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-6(7)4-2-3-5-6/h7H,2-5H2,1H3

InChI Key

CAKWRXVKWGUISE-UHFFFAOYSA-N

SMILES

CC1(CCCC1)O

Synonyms

1-Hydroxy-1-methylcyclopentane; 1-Methyl-1-cyclopentanol; 1-Methyl-1-hydroxycyclopentane; 1-Methylcyclopentan-1-ol; 1-Methylcyclopentyl Alcohol; NSC 23230

Canonical SMILES

CC1(CCCC1)O

The exact mass of the compound 1-Methylcyclopentanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23230. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Methylcyclopentanol (CAS 1462-03-9) is a six-carbon cyclic alcohol distinguished by its tertiary hydroxyl group. This structural feature, where the hydroxyl-bearing carbon is bonded to three other carbon atoms, fundamentally differentiates its chemical behavior from secondary cyclic alcohols like cyclopentanol or cyclohexanol. It primarily serves as a specialized chemical intermediate where its unique reactivity is required for synthesizing specific alkenes, specialty polymers, and complex organic molecules.

Direct substitution of 1-Methylcyclopentanol with a secondary alcohol like cyclopentanol will lead to process failure or incorrect product formation. Due to its tertiary structure, 1-Methylcyclopentanol undergoes facile elimination (dehydration) to form alkenes and resists standard oxidation. In contrast, cyclopentanol requires harsher conditions for dehydration and readily oxidizes to form cyclopentanone. Therefore, specifying 1-Methylcyclopentanol is critical for syntheses that require efficient alkene formation under mild conditions or demand an alcohol that remains stable in an oxidative environment.

Superior Dehydration Efficiency for Alkene Synthesis Under Mild Conditions

As a tertiary alcohol, 1-Methylcyclopentanol dehydrates to its corresponding alkene via a stable tertiary carbocation intermediate (E1 mechanism), a significantly more favorable pathway than that available to secondary alcohols. This allows the reaction to proceed under milder conditions (lower temperatures, lower acid concentration) compared to the dehydration of secondary alcohols like cyclopentanol or cyclohexanol, which require more forcing conditions to proceed through a less stable secondary carbocation. This difference in reactivity enables higher selectivity and reduced energy costs for processes targeting 1-methylcyclopentene.

Evidence DimensionReaction Mechanism & Required Conditions for Dehydration
Target Compound DataE1 mechanism via stable tertiary carbocation; proceeds under mild conditions.
Comparator Or BaselineCyclopentanol (Secondary Alcohol): E1 mechanism via less stable secondary carbocation; requires harsher conditions (higher temperature/acid concentration).
Quantified DifferenceQualitatively significant reduction in process severity (temperature and catalyst requirements).
ConditionsAcid-catalyzed dehydration reaction.

For synthesizing 1-methylcyclopentene, this compound is a more efficient precursor, enabling lower process temperatures and potentially cleaner reactions.

Inertness to Oxidation Where Secondary Alcohols Degrade to Ketones

1-Methylcyclopentanol lacks a hydrogen atom on its hydroxyl-bearing carbon, rendering it resistant to common oxidizing agents that readily convert secondary alcohols to ketones. Under mild oxidative conditions (e.g., with PCC), cyclopentanol is converted to cyclopentanone. In contrast, 1-Methylcyclopentanol remains stable under these conditions, only undergoing oxidation under harsh conditions that cleave carbon-carbon bonds. This stability is a critical selection factor for its use as a solvent or synthetic intermediate in processes involving oxidative steps.

Evidence DimensionReactivity with Oxidizing Agents (e.g., PCC, KMnO4)
Target Compound DataNo reaction under mild conditions.
Comparator Or BaselineCyclopentanol: Oxidizes to form Cyclopentanone.
Quantified DifferenceBinary difference in reactivity (stable vs. reactive).
ConditionsStandard laboratory oxidation reactions.

This compound can be used in oxidative environments where secondary alcohols like cyclopentanol would be consumed, preventing side reactions and product impurities.

Distinct Physical State at Ambient Temperature for Material Handling

1-Methylcyclopentanol is a low-melting solid at standard temperature, a key difference from its parent analog, cyclopentanol, which is a liquid. This distinction directly impacts procurement and process engineering decisions related to storage, transportation, and dosing. While cyclopentanol can be handled as a liquid, 1-Methylcyclopentanol requires infrastructure suitable for solids or heated systems to maintain a liquid state. Its boiling point is slightly lower than that of cyclopentanol.

Evidence DimensionPhysical Properties at STP (25 °C, 1 atm)
Target Compound DataMelting Point: 31-36 °C; Boiling Point: 135-136 °C; Physical State: Solid.
Comparator Or BaselineCyclopentanol: Melting Point: -19 °C; Boiling Point: 139-140 °C; Physical State: Liquid.
Quantified Difference~50 °C difference in melting point, resulting in a different physical state at room temperature.
ConditionsStandard Temperature and Pressure (STP).

The choice between these compounds dictates the required material handling equipment (e.g., liquid pumps vs. solids feeders or heated lines), impacting capital and operational costs.

Preferred Precursor for 1-Methylcyclopentene Synthesis

Based on its facile dehydration, 1-Methylcyclopentanol is the logical starting material for the synthesis of 1-methylcyclopentene, a valuable intermediate for producing other fine chemicals and research compounds. Its higher reactivity compared to secondary alcohols allows for more efficient and selective production.

Synthesis of Specialty Acrylate Monomers for Photoresists

The specific structure of 1-Methylcyclopentanol is leveraged as a non-interchangeable precursor in the synthesis of 1-methyl-cyclopentanol-acrylate. This monomer is a component in advanced electronic materials such as photoresists, where the cyclic structure and tertiary ester linkage provide specific properties.

Building Block for Pharmaceuticals and Bioactive Molecules

1-Methylcyclopentanol serves as a key reagent in the multi-step synthesis of complex pharmaceutical compounds, such as inhibitors of dipeptidyl peptidase IV (DPP-IV) and analogs of Lomifylline. In these syntheses, its specific structure cannot be replaced by simpler alcohols without altering the final molecule.

Component in Chemically Demanding Formulations

Leveraging its resistance to oxidation, 1-Methylcyclopentanol can be employed as a stable component, solvent, or intermediate in chemical mixtures that contain oxidizing agents. This is a role where secondary alcohols like cyclopentanol or cyclohexanol would fail due to their inherent reactivity towards oxidation.

XLogP3

1

Boiling Point

136.0 °C

Melting Point

36.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (95.65%): Flammable solid [Danger Flammable solids];
H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (10.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (10.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1462-03-9

Wikipedia

1-Methylcyclopentanol

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Last modified: 08-15-2023

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